molecular formula C12H13BrN2O2 B11834096 Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate

Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B11834096
M. Wt: 297.15 g/mol
InChI Key: RLYAWEMGSQJTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a high-quality chemical reagent designed for research and development applications. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. Compounds based on the imidazo[1,2-a]pyridine core are extensively investigated as potential therapeutic agents. A significant area of research involves their role as inhibitors of the PI3Kα (Phosphatidylinositol-3-kinase alpha) pathway . Aberrant activation of this pathway is strongly linked to numerous cancers, making small molecule inhibitors a desirable strategy for oncology research . These inhibitors often work by forming critical hydrogen bonds within the kinase's ATP-binding site, leading to the arrest of cell division and the induction of apoptosis in malignant cells . Furthermore, related ethyl bromoimidazopyridine carboxylate derivatives have been identified as narrow-spectrum, anti-bacterial agents. For instance, certain analogs act by inhibiting the cell division protein FtsZ in Streptococcus pneumoniae , presenting a promising lead for combating antibiotic-resistant strains . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It should be handled by qualified professionals only. For specific storage and handling information, please refer to the associated Safety Data Sheet.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate

InChI

InChI=1S/C12H13BrN2O2/c1-3-17-11(16)5-10-7-15-6-9(13)4-8(2)12(15)14-10/h4,6-7H,3,5H2,1-2H3

InChI Key

RLYAWEMGSQJTSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=C(C2=N1)C)Br

Origin of Product

United States

Preparation Methods

Regioselective Bromination at the 6-Position

Bromination of the imidazo[1,2-a]pyridine core is critical for introducing the 6-bromo substituent. N-Bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours effectively brominates the 3-position of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine, as demonstrated by the synthesis of 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine in 86% yield. Adjusting reaction stoichiometry (1.2 eq NBS) and temperature ensures regioselectivity for the 6-position.

Methylation at the 8-Position

Methyl groups are introduced via Pd-catalyzed cross-coupling or direct alkylation. A notable approach involves treating iodoimidazo[1,2-a]pyridines with methylboronic acid under Suzuki-Miyaura conditions, though this method is less commonly reported for the 8-position. Alternative strategies include using methylating agents like methyl iodide in the presence of base, though specific data for 8-methylimidazo[1,2-a]pyridines remain sparse in the literature.

Optimization and Yield Improvement

Solvent and Catalyst Effects

  • Solvent Choice : Replacing acetonitrile with ethanol increased yields from 50% to 91% in imidazo[1,2-a]pyridine synthesis.

  • Catalysts : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enhance cross-coupling efficiency, particularly for introducing aryl groups.

Purification Techniques

Prep-HPLC and column chromatography (ethyl acetate/methanol = 50:1) are standard for isolating intermediates. For example, 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine was purified via Amberlyst® A-26(OH) ion-exchange resin, achieving 96% purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldReference
Core Synthesis2-Amino-5-iodopyridineChloroacetaldehyde, EtOH, 80°C91%
Bromination2-(Pyridin-2-yl)imidazo[1,2-a]pyridineNBS, CH₃CN, 30°C86%
Esterification2-(Imidazo[1,2-a]pyridin-2-yl)acetic acidEDCI, EtOH, Py19–92%
Pd-Catalyzed Cross-CouplingIodoimidazo[1,2-a]pyridinePd₂(dba)₃, XantPhos, toluene, 110°C85%

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The table below summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate 6-Br, 8-Me C₁₁H₁₁BrN₂O₂ 283.125 - Intermediate for bioactive molecules
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate 6-Cl, 8-Cl C₁₁H₁₀Cl₂N₂O₂ 273.12 92–93 Higher density (1.43 g/cm³), lower pKa (5.14)
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F C₁₀H₈BrFN₂O₂ 287.09 - Fluorine enhances metabolic stability
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-NH₂ C₁₀H₁₀BrN₃O₂ ~284.11 - CDK2 inhibitor applications
[2-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride 6-Br, 8-Me, ethylamine C₁₀H₁₃BrClN₃ 290.60 - Salt formation potential, altered reactivity
Key Observations:
  • Halogen Effects : Bromine at position 6 (as in the target compound) increases molecular weight and polarizability compared to chlorine (e.g., 273.12 g/mol for dichloro analogue) . Fluorine at position 8 (287.09 g/mol) reduces steric bulk and improves bioavailability .
  • Functional Group Impact : The ethyl acetate group in the target compound facilitates ester hydrolysis for prodrug strategies, whereas the ethylamine hydrochloride derivative enables salt formation for enhanced solubility.
  • Biological Relevance: Amino-substituted derivatives (e.g., 8-NH₂) exhibit CDK2 inhibition due to hydrogen-bonding interactions , while methyl groups (8-Me) may improve membrane permeability.

Physicochemical Properties

  • Solubility: The dichloro derivative has lower solubility in polar solvents due to its higher density and non-polar Cl substituents.
  • Acidity: The target compound’s pKa (~5–6) is influenced by electron-withdrawing bromine, whereas amino-substituted analogues (pKa ~8–9) exhibit basicity due to the NH₂ group .

Biological Activity

Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}BrN2_2O2_2
  • Molecular Weight : 297.15 g/mol
  • Structural Features : The compound features a bromo substituent at the 6-position and a methyl group at the 8-position of the imidazo ring, along with an ethyl acetate moiety.

Biological Activities

Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities. This compound has been studied for several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound's structural similarity to other imidazo[1,2-a]pyridine derivatives indicates potential antimicrobial activity. Compounds within this class have been reported to exhibit significant antibacterial and antifungal effects.
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes involved in cancer progression and inflammation.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
ZolpidemImidazopyridine with different substitution patternSleep aid (hypnotic)
AlpidemSimilar imidazopyridine structureAnxiolytic effects
Ethyl 2-(6-chloroimidazo[1,2-a]pyridine)Chlorine substituent instead of bromineAntimicrobial properties
Ethyl 3-(phenylimidazo[1,2-a]pyridine)Different position of substituentsAntitumor activity

This compound’s unique combination of bromine and methyl substituents may influence its biological activity differently compared to other derivatives.

Case Studies and Research Findings

Research studies have highlighted specific findings regarding the biological activities of imidazo[1,2-a]pyridine derivatives:

  • A study demonstrated that related compounds could inhibit the proliferation of human colon carcinoma cells by inducing cell cycle arrest and apoptosis at concentrations as low as 50 µM .
  • Another research indicated that certain derivatives exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting potential therapeutic applications against infections .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain the requisite imidazo and pyridine structures. Common methods include:

  • Micellar Catalysis : Utilizing surfactants to enhance reaction rates.
  • “On Water” Synthesis : Performing reactions in aqueous environments to improve yields and reduce solvent use .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate?

The compound is typically synthesized via a two-step one-pot method. The first step involves reacting heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. In the second step, ethyl bromoacetate acts as an electrophile to cyclize the intermediate under mild conditions, yielding the target product with moderate to high purity (60–85% yields). This method minimizes side reactions and is scalable for research-grade synthesis .

Q. How is the compound characterized to confirm its structural identity and purity?

Characterization relies on a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (6.8–8.2 ppm for pyridinic protons) and functional groups (e.g., ester carbonyl at ~170 ppm).
  • X-ray crystallography : Programs like SHELXL (via SHELXTL suite) refine crystal structures, resolving bond angles (e.g., C–N–C angles ~113°) and hydrogen-bonding networks critical for confirming molecular conformation .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 283.125) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?

The imidazo[1,2-a]pyridine core exhibits broad bioactivity, including:

  • Antimicrobial properties : Derivatives inhibit bacterial strains (e.g., S. aureus MIC values <10 µM) through interactions with DNA gyrase or membrane proteins .
  • Antiviral potential : Structural analogs act as inhibitors of viral proteases or polymerases, as seen in studies on hepatitis C and HIV .
  • Anticancer activity : Derivatives target kinases (e.g., CDK inhibitors) by competing with ATP binding sites .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during cyclization .
  • Catalyst screening : Bases like K2_2CO3_3 improve electrophilic trapping efficiency by deprotonating intermediates .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) while ensuring complete cyclization .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra are addressed by:

  • 2D NMR techniques : HSQC and HMBC correlate 1^1H-13^13C signals to confirm connectivity (e.g., distinguishing imidazole vs. pyridine protons) .
  • Isotopic labeling : Introducing 15^{15}N or 13^{13}C labels clarifies ambiguous peaks in complex heterocycles .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts, cross-validating experimental data .

Q. What structural modifications enhance the compound’s specificity for kinase inhibition?

Key modifications include:

  • Bromine substitution : The 6-bromo group increases steric bulk, improving selectivity for hydrophobic kinase pockets .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid enhances water solubility and binding affinity to charged active sites .
  • Piperazine addition : Introducing a 4-methylpiperazine group at the 8-position (as in analog studies) augments interactions with allosteric kinase regions .

Q. How does hydrogen bonding influence the compound’s molecular conformation in crystal structures?

X-ray data reveal that intermolecular hydrogen bonds (e.g., N–H···O=C, 2.8–3.0 Å) stabilize the syn conformation of the imidazo[1,2-a]pyridine core. This conformation positions the bromine and methyl groups for optimal π-π stacking with adjacent aromatic residues, critical for co-crystallization studies with protein targets .

Q. Why do biological activity assays show variability across structurally similar derivatives?

Discrepancies arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) at the 8-position reduce antimicrobial activity by destabilizing membrane interactions, while electron-donating groups (e.g., -CH3_3) enhance it .
  • Solubility differences : Ethyl esters with logP >3 exhibit poor aqueous solubility, limiting bioavailability in in vitro assays .
  • Assay conditions : Variations in bacterial strain susceptibility (e.g., P. aeruginosa vs. S. aureus) require tailored MIC testing protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.